Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
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Description
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is a useful research compound. Its molecular formula is C13H23NO4S and its molecular weight is 289.39. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Conformation Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate has been studied for its molecular and crystal structure. The compound shows a specific extended conformation in its crystal form, stabilized by weak intermolecular bonding. This characteristic might be relevant in the understanding of the compound's behavior in various states and can be critical in the design of new materials or drugs (Kozioł et al., 2001).
Synthesis and Material Science
Synthesis of Fluorescence Molecules The compound has been used in the synthesis of complex molecules with fluorescence properties. These molecules can be utilized in various applications, such as sensing, imaging, and diagnostics, highlighting the compound's relevance in the field of material science (Memeo et al., 2014).
Role in Synthesizing Edeine Analogs Edeine analogs, which have potential biological activity, can be synthesized using this compound. This demonstrates its significance in the production of bioactive compounds (Czajgucki et al., 2003).
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-6-8-19-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBFVXUNUCZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.